molecular formula C23H25N B12501896 4-Methyl-2,6-bis(1-phenylethyl)aniline

4-Methyl-2,6-bis(1-phenylethyl)aniline

Cat. No.: B12501896
M. Wt: 315.5 g/mol
InChI Key: DKBNATUIDTYKOR-UHFFFAOYSA-N
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Description

4-Methyl-2,6-bis(1-phenylethyl)aniline (also referred to as KTH-13-Me in some studies) is a synthetic phenolic derivative structurally derived from the natural compound 4-isopropyl-2,6-bis(1-phenylethyl)phenol (KTH-13), originally isolated from Cordyceps bassiana . This compound features a central aniline ring substituted with a methyl group at the para position and two 1-phenylethyl groups at the ortho positions (Fig. 1). Its synthesis was optimized to enhance anti-cancer activity while retaining structural motifs critical for pharmacological efficacy .

Properties

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

4-methyl-2,6-bis(1-phenylethyl)aniline

InChI

InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3

InChI Key

DKBNATUIDTYKOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Component Details
Starting Material 4-Methylaniline (para-toluidine)
Alkylating Agent 1-Phenylethyl bromide or chloride
Base Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
Solvent Dichloroethane (DCE), toluene, or ethanol
Catalyst Copper(I) iodide (CuI) or transition metal catalysts (e.g., Pd)
Temperature Reflux (80–100°C) or room temperature

Procedure :

  • Stepwise Alkylation :
    • React 4-methylaniline with excess 1-phenylethyl bromide under basic conditions (e.g., NaOH in DCE) to sequentially alkylate the 2- and 6-positions.
    • Ensure stoichiometric control to avoid over-alkylation.
  • Catalytic Coupling :
    • Employ Ullmann-type coupling using Cu(OAc)₂ and K₂CO₃ in toluene. This method achieves high yields (86%) under mild conditions.

Example :
In a patent for fentanyl synthesis, NaOH and DCE were used to alkylate aniline derivatives with phenethyl bromide, yielding 88.1% for analogous compounds.

Reductive Amination

This approach converts ketone intermediates to amines using reducing agents.

Reagents and Conditions

Component Details
Ketone Intermediate 4-Methyl-2,6-diformylaniline or 1-phenylethyl ketone derivatives
Amine Source Aniline or phenethylamine
Reductant Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with Raney Ni
Solvent Ethanol, THF, or toluene

Procedure :

  • Imine Formation :
    • Condense 4-methylaniline with ketones (e.g., 1-phenylethanone) to form imines.
  • Reduction :
    • Reduce imines to amines using LiAlH₄ (in THF) or catalytic hydrogenation (H₂/Raney Ni in ethanol).

Example :
A Chinese patent describes hydrogenating N-phenethyl-4-piperidone with aniline using Raney Ni in ethanol under H₂ (0.4 MPa), achieving 88.1% yield.

Catalytic Asymmetric Synthesis

Chiral ligands enable enantioselective synthesis for applications in asymmetric catalysis.

Reagents and Conditions

Component Details
Chiral Catalyst NHC (N-heterocyclic carbene) ligands or transition metal complexes
Base CsF or BuONa
Solvent c-Hexane, THF, or toluene

Procedure :

  • Ligand Synthesis :
    • React 4-methylaniline with glyoxal and formic acid in ethanol, followed by reduction (LiAlH₄) and cyclization (triethyl orthoformate/HCl).
  • Enantioselective Catalysis :
    • Use Ni or Pd catalysts with chiral ligands (e.g., IPE-type ligands) to achieve >99% enantiomeric excess (ee).

Example :
EPFL researchers synthesized chiral naphthyridine ligands from 2,6-di-(1-phenylethyl)anilines, achieving >99% ee via chiral HPLC.

Friedel-Crafts Alkylation

Electrophilic substitution introduces phenylethyl groups under acidic conditions.

Reagents and Conditions

Component Details
Alkylating Agent Styrene or 1-phenylethyl bromide
Catalyst Trifluoromethanesulfonic acid (CF₃SO₃H) or AlCl₃
Solvent Xylene, toluene, or dichloromethane
Temperature 160°C (reflux)

Procedure :

  • Electrophilic Attack :
    • React 4-methylaniline with styrene in the presence of CF₃SO₃H to form the bis-alkylated product.
  • Purification :
    • Isolate via recrystallization (e.g., petroleum ether).

Example :
A Wiley study synthesized 4-isopropyl-2,6-bis(1-phenylethyl)aniline using CF₃SO₃H and styrene in xylene, yielding 89%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Reference
Alkylation Direct, scalable Requires excess phenethyl halide 88.1%
Catalytic Coupling Mild conditions, high purity Expensive catalysts 86%
Reductive Amination Flexible substrate scope Sensitive reductants (LiAlH₄) 88.1%
Asymmetric Synthesis High enantioselectivity Complex ligand preparation >99% ee
Friedel-Crafts Simple reagents Harsh acidic conditions 89%

Key Challenges and Solutions

  • Regioselectivity :

    • Problem : Over-alkylation at the 4-position.
    • Solution : Use stoichiometric control and protect the methyl group temporarily.
  • Byproduct Management :

    • Polymerization : Observed in piperidone intermediates.
    • Solution : Use aqueous media to reduce polymer formation.
  • Catalyst Optimization :

    • Ni vs. Pd : Ni catalysts (e.g., Raney Ni) are cost-effective for hydrogenation.
    • Base Selection : CsF enhances chemoselectivity in Ni-catalyzed reactions.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-bis(1-phenylethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to halogenated or nitrated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of KTH-13-Me

KTH-13-Me belongs to a family of bis(1-phenylethyl)aniline/phenol derivatives synthesized to explore structure-activity relationships (SAR). Key analogs include:

Compound Name Substituent at Para Position Key Modifications
KTH-13 Isopropyl Parent compound from C. bassiana
KTH-13-Me Methyl Enhanced anti-cancer potency
KTH-13-benzyl-glycol Methyl Glycol-linked benzyl group
KTH-13-monophenylethyl-glycol Methyl Single phenylethyl-glycol chain
4-Methyl-2,6-bis(1-phenylvinyl)aniline Methyl Vinyl instead of ethyl linkage

Table 1: Structural comparison of KTH-13-Me and analogs.

Anti-Cancer Activity and Mechanisms

KTH-13 (4-Isopropyl-2,6-bis(1-phenylethyl)phenol)
  • Mechanism : Inhibits NF-κB-mediated inflammatory signaling, contributing to its anti-tumor effects .
KTH-13-Me (4-Methyl Derivative)
  • Superior Potency : Exhibits the strongest anti-proliferative activity among eight tested analogs, with IC50 values ~44.9 μM in MDA-MB-231 cells .
  • Broad-Spectrum Efficacy : Suppresses viability across glioma, breast, and colon cancer cells (Table 2) .
  • Apoptosis Induction : Triggers nuclear fragmentation, chromatin condensation, and Annexin V/PI staining, confirming early apoptosis .
Cell Line IC50 (μM)
MDA-MB-231 44.9
C6 Glioma 34.48
HCT-15 53.37
LoVo 47.12

Table 2: Anti-proliferative activity of KTH-13-Me .

Other Analogs (e.g., KTH-13-benzyl-glycol)
  • Reduced Activity : Derivatives with glycol or benzyl modifications show diminished anti-cancer effects, likely due to reduced cell permeability or altered target binding .

Physicochemical and Pharmacokinetic Differences

  • Stability : 4-Methyl-2,6-bis(1-phenylvinyl)aniline (CAS 189252-20-8) features vinyl linkages, which may confer higher reactivity but lower metabolic stability compared to ethyl-substituted analogs .

Mechanistic Divergence

  • KTH-13-Me : Primarily targets apoptosis via caspase activation and STAT3/Src inhibition .
  • KTH-13 : Dual anti-cancer and anti-inflammatory roles via NF-κB pathway suppression .

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